molecular formula C13H21NO B8303651 N-Butyl-3-isopropoxyaniline

N-Butyl-3-isopropoxyaniline

Cat. No.: B8303651
M. Wt: 207.31 g/mol
InChI Key: WTMQYNRFOZOBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3-isopropoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with an isopropoxy group at the 3-position and an n-butyl chain attached to the nitrogen atom. Its structure combines lipophilic (n-butyl and isopropoxy) groups, influencing solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-butyl-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H21NO/c1-4-5-9-14-12-7-6-8-13(10-12)15-11(2)3/h6-8,10-11,14H,4-5,9H2,1-3H3

InChI Key

WTMQYNRFOZOBPV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-Butyl-3-isopropoxyaniline and its analogs:

Compound Name 3-Substituent N-Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound Isopropoxy n-Butyl ~207.3 (calculated) Intermediate in drug synthesis
N-Isobutyl-3-isopropoxyaniline Isopropoxy Isobutyl (branched C₄H₉) ~207.3 Altered steric effects, NMR δ/J variations
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline Isobutoxy 2-(2,5-Dimethylphenoxy)propyl 327.0 Increased lipophilicity, bulky aromatic substituent
N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline Isopropoxy 4-(2-Ethoxyethoxy)benzyl 329.43 Enhanced hydrophilicity, polar ethoxyethoxy chain

Physicochemical Properties

  • Lipophilicity: The n-butyl and isobutyl groups in this compound and its isobutyl analog confer similar lipophilicity. However, the branched isobutyl chain may reduce crystallinity compared to the linear n-butyl chain .
  • Steric Effects: The bulky 2,5-dimethylphenoxy group in ’s compound introduces significant steric hindrance, which could impede interactions with enzymes or receptors compared to simpler alkyl chains .

Critical Analysis of Divergent Evidence

  • vs.
  • : The taxane derivatives (e.g., n-butyl analog3) are unrelated to aniline chemistry but highlight the broader context of alkyl chain optimization in drug design .

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